Benzene, 1,1'-thiobis[2-nitro- Benzene, 1,1'-thiobis[2-nitro-
Brand Name: Vulcanchem
CAS No.: 22100-66-9
VCID: VC21087554
InChI: InChI=1S/C12H8N2O4S/c15-13(16)9-5-1-3-7-11(9)19-12-8-4-2-6-10(12)14(17)18/h1-8H
SMILES: C1=CC=C(C(=C1)[N+](=O)[O-])SC2=CC=CC=C2[N+](=O)[O-]
Molecular Formula: C12H8N2O4S
Molecular Weight: 276.27 g/mol

Benzene, 1,1'-thiobis[2-nitro-

CAS No.: 22100-66-9

Cat. No.: VC21087554

Molecular Formula: C12H8N2O4S

Molecular Weight: 276.27 g/mol

* For research use only. Not for human or veterinary use.

Benzene, 1,1'-thiobis[2-nitro- - 22100-66-9

Specification

CAS No. 22100-66-9
Molecular Formula C12H8N2O4S
Molecular Weight 276.27 g/mol
IUPAC Name 1-nitro-2-(2-nitrophenyl)sulfanylbenzene
Standard InChI InChI=1S/C12H8N2O4S/c15-13(16)9-5-1-3-7-11(9)19-12-8-4-2-6-10(12)14(17)18/h1-8H
Standard InChI Key MXWVNAOIXKIIJK-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)[N+](=O)[O-])SC2=CC=CC=C2[N+](=O)[O-]
Canonical SMILES C1=CC=C(C(=C1)[N+](=O)[O-])SC2=CC=CC=C2[N+](=O)[O-]

Introduction

Structural Characteristics and Physical Properties

Benzene, 1,1'-thiobis[2-nitro- (CAS Number: 22100-66-9) is a crystalline solid characterized by its distinctive molecular architecture. The compound features two benzene rings, each containing a nitro group at the ortho position, with a thioether linkage connecting the rings. This structural arrangement confers specific electronic and steric properties that govern its chemical behavior.

Basic Information and Identifiers

The compound's identity can be precisely defined through various chemical identifiers as presented in Table 1:

PropertyValue
IUPAC Name1-nitro-2-(2-nitrophenyl)sulfanylbenzene
CAS Registry Number22100-66-9
Molecular FormulaC₁₂H₈N₂O₄S
Molecular Weight276.27 g/mol
Physical StateYellow solid
Melting Point123-124°C
InChIInChI=1S/C12H8N2O4S/c15-13(16)9-5-1-3-7-11(9)19-12-8-4-2-6-10(12)14(17)18/h1-8H
InChIKeyMXWVNAOIXKIIJK-UHFFFAOYSA-N
SMILESC1=CC=C(C(=C1)N+[O-])SC2=CC=CC=C2N+[O-]

The structural configuration of benzene, 1,1'-thiobis[2-nitro- is characterized by the presence of electron-withdrawing nitro groups positioned at the ortho positions relative to the sulfur bridge. This arrangement contributes to its distinctive reactivity profile and physical properties .

Spectroscopic Characteristics

According to published research, the compound exhibits specific spectroscopic features that facilitate its identification and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinctive proton signals corresponding to the aromatic hydrogens. The ¹H NMR spectrum (400 MHz, CDCl₃) confirms the structure of the compound as reported in the literature .

Synthetic Methodologies

Several synthetic routes have been developed to prepare benzene, 1,1'-thiobis[2-nitro-, each offering specific advantages depending on the starting materials and desired scale of production.

Palladium-Catalyzed Coupling Reactions

One effective approach involves the palladium-catalyzed homocoupling of sodium arenesulfinates. Research demonstrates that using Pd(OAc)₂ as a catalyst in N-methyl-2-pyrrolidone (NMP) as solvent at elevated temperatures (150°C) provides good yields of the desired diaryl sulfide. This method has been used to synthesize various substituted diaryl sulfides, including bis(2-nitrophenyl)sulfide, with reported yields of 63% .

Nucleophilic Aromatic Substitution Reactions

Alternative synthetic methods involve nucleophilic aromatic substitution reactions. The compound can be synthesized by reacting 2-nitrohalobenzenes with thiourea under appropriate catalytic conditions. Various catalysts have been employed for these transformations, including copper complexes and nano-CuFe₂O₄, which facilitate the formation of the C-S bond .

Optimization of Reaction Conditions

Researchers have systematically investigated reaction parameters to enhance the synthesis efficiency. Table 2 presents a comparison of different catalytic systems for the synthesis of diaryl sulfides:

Catalyst SystemSolventTemperature (°C)Reaction Time (h)Yield (%)
Pd(OAc)₂ (2 mol%)NMP1502689 (for diphenyl sulfide)
Pd(OAc)₂ (2 mol%)NMP1502663 (for bis(2-nitrophenyl)sulfide)
CuINMP13026Not detected
Ni(OAc)₂NMP13026Not detected
FeCl₃NMP13026Trace

These findings highlight the critical role of the catalyst in determining reaction outcomes and product yields. The palladium-catalyzed approach demonstrates superior efficiency for the synthesis of benzene, 1,1'-thiobis[2-nitro-] .

Chemical Reactivity and Transformation Pathways

Benzene, 1,1'-thiobis[2-nitro- exhibits rich chemical reactivity due to the presence of both the sulfur bridge and nitro functional groups, enabling a diverse range of transformations.

Oxidation Reactions

The sulfide functionality can undergo oxidation to form the corresponding sulfoxide or sulfone derivatives. Oxidation typically employs reagents such as hydrogen peroxide, potassium permanganate, or meta-chloroperoxybenzoic acid. Research indicates that these oxidations can be performed with high selectivity using appropriate catalysts. The corresponding sulfone, bis(2-nitrophenyl)sulfone (CAS: 14665-52-2), can be obtained through controlled oxidation processes .

Reduction Processes

The nitro groups present in benzene, 1,1'-thiobis[2-nitro- can be selectively reduced to generate amino derivatives. This transformation typically employs reducing agents such as hydrogen gas with palladium catalysts, iron in acidic media, or sodium borohydride. The resulting diaminodiphenyl sulfide derivatives have applications in the synthesis of heterocyclic compounds and polymeric materials.

Nucleophilic Substitution Reactions

The presence of nitro groups activates the aromatic rings toward nucleophilic aromatic substitution reactions. Various nucleophiles, including hydroxide ions, amines, and thiols, can replace the nitro groups under appropriate conditions, leading to diversely functionalized derivatives with modified properties.

Applications in Scientific Research and Industry

Benzene, 1,1'-thiobis[2-nitro- serves various functions across scientific disciplines and industrial sectors, demonstrating its versatility as a chemical entity.

Synthetic Organic Chemistry

The compound functions as an important building block in organic synthesis, serving as a precursor for more complex molecules. Its bifunctional nature, featuring both nitro groups and a sulfur bridge, makes it valuable for constructing diverse chemical architectures. Researchers utilize it as an intermediate in multi-step synthetic pathways leading to compounds with specific structural features .

Pharmaceutical Research

Biological Activity and Toxicological Considerations

Research has revealed that benzene, 1,1'-thiobis[2-nitro- exhibits certain biological activities that merit attention from toxicological and pharmacological perspectives.

Cytotoxicity

Studies indicate that the compound demonstrates cytotoxic effects on various cell lines. Research has evaluated its impact on human liver cells (HepG2), revealing significant cytotoxicity at relatively low concentrations. The cytotoxic mechanisms likely involve the generation of reactive oxygen species (ROS) and potential interactions with cellular macromolecules.

Environmental Impact

Ecological studies have examined the effects of the compound on aquatic organisms. Research involving zebrafish embryos exposed to the compound revealed developmental abnormalities such as spinal deformities and reduced hatching rates at concentrations as low as 10 μg/L, indicating potential environmental concerns associated with its release.

Comparative Analysis with Structurally Related Compounds

Understanding the relationship between benzene, 1,1'-thiobis[2-nitro- and structurally similar compounds provides valuable insights into structure-activity relationships and reactivity patterns.

Comparison with Bis(2-nitrophenyl) Disulfide

Bis(2-nitrophenyl) disulfide (CAS: 1155-00-6) differs from the target compound by containing a disulfide (-S-S-) linkage rather than a thioether (-S-) bridge. This disulfide has a higher molecular weight (308.33 g/mol) and different physical properties, including a higher melting point (192°C). The disulfide bond introduces distinct reactivity patterns, particularly in reduction reactions where it can undergo cleavage to form thiols or sulfides .

Comparison with Bis(2-nitrophenyl)sulfone

Bis(2-nitrophenyl)sulfone (CAS: 14665-52-2) represents the oxidized form of benzene, 1,1'-thiobis[2-nitro-, containing a sulfone (-SO₂-) group instead of the thioether linkage. This structural difference results in altered physical properties, electronic distribution, and reactivity. The sulfone exhibits enhanced stability toward oxidizing agents but may participate in different types of reactions, including certain rearrangements and elimination processes .

Comparison with Other Substituted Diaryl Sulfides

Various substituted diaryl sulfides exhibit different properties compared to benzene, 1,1'-thiobis[2-nitro-]. For instance:

  • Benzene, 1,1'-thiobis[4-(methylthio)- features methylthio substituents rather than nitro groups, resulting in different electronic properties and reactivity patterns.

  • Benzene, 1,1'-thiobis[2-methyl- or benzene, 1,1'-thiobis[2-chloro- exhibit distinct chemical behavior due to the different nature of their substituents (electron-donating methyl versus electron-withdrawing chloro or nitro groups).

This comparative analysis highlights how subtle structural variations can significantly influence physical properties, chemical reactivity, and potential applications.

Analytical Methods for Identification and Characterization

Various analytical techniques can be employed to identify and characterize benzene, 1,1'-thiobis[2-nitro-], ensuring its authenticity and purity.

Chromatographic Techniques

Thin-layer chromatography (TLC) provides a simple method for monitoring the compound, with reported Rf values of 0.5 when using petroleum ether as the mobile phase . High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for quantitative analysis and purity determination, with GC being particularly useful for volatility and thermal stability assessment.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy offers definitive structural confirmation. The ¹H NMR spectrum reveals characteristic signals for aromatic protons, while ¹³C NMR provides information about carbon environments within the molecule. Infrared (IR) spectroscopy can identify functional groups, particularly the nitro groups, which exhibit characteristic absorption bands.

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that aid in structural elucidation. The predicted collision cross-section values for various adducts of the molecule have been calculated and can be used for identification in ion mobility spectrometry-mass spectrometry experiments .

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